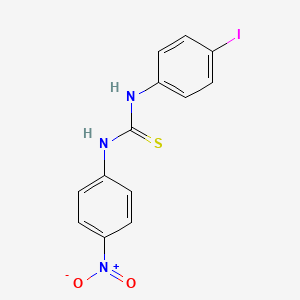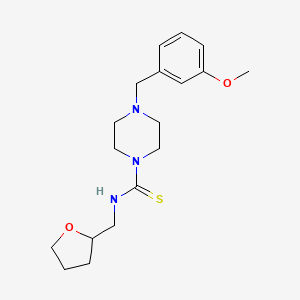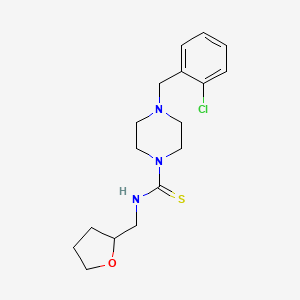![molecular formula C28H22N4O6S2 B4128904 N,N'-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]](/img/structure/B4128904.png)
N,N'-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]
説明
N,N'-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide], commonly known as PQS, is a chemical compound that has been extensively studied for its various applications in scientific research. PQS is a bis-sulfonamide compound that has a quinoline ring attached to each of the nitrogen atoms. It is a white or off-white crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide.
作用機序
The mechanism of action of PQS is based on its ability to chelate metal ions. It forms a complex with metal ions such as copper and zinc, which can then be detected by fluorescence spectroscopy. PQS has been shown to have a high affinity for copper ions, making it a useful tool for the detection of copper in biological samples.
Biochemical and Physiological Effects:
PQS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, by disrupting the iron metabolism of the bacteria. PQS has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of using PQS in lab experiments is its ability to selectively bind to metal ions. This makes it a useful tool for the detection of metal ions in biological samples. However, PQS has some limitations, such as its low solubility in organic solvents and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of PQS in scientific research. One potential application is in the development of new antibiotics that target the iron metabolism of bacteria. PQS could also be used as a tool for the detection of metal ions in environmental samples, such as water and soil. Additionally, PQS could be used in the development of new fluorescent probes for the detection of other metal ions.
科学的研究の応用
PQS has been widely used in scientific research due to its ability to bind to metal ions such as copper and zinc. It has been used as a fluorescent probe for the detection of these metal ions in biological samples. PQS has also been used as a chelating agent for the removal of metal ions from water and soil.
特性
IUPAC Name |
N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O6S2/c1-19(33)31(39(35,36)25-11-3-7-21-9-5-17-29-27(21)25)23-13-15-24(16-14-23)32(20(2)34)40(37,38)26-12-4-8-22-10-6-18-30-28(22)26/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSIAEGIDVRVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4128833.png)

![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)
![N,N'-bis[1-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B4128854.png)


![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![ethyl 4-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4128894.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)

![2-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4128912.png)
![4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128922.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4128929.png)